molecular formula C12H18FNO4S2 B2638859 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide CAS No. 1396749-94-2

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide

Cat. No.: B2638859
CAS No.: 1396749-94-2
M. Wt: 323.4
InChI Key: NILXJOJHYIFISV-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide (CAS 1396749-94-2) is a specialized sulfonamide derivative with molecular formula C12H18FNO4S2 and molecular weight of 323.4 g/mol . This compound features a complex molecular architecture incorporating a benzenesulfonamide core substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position, connected to a unique 2-hydroxy-2-methyl-3-(methylthio)propyl side chain . Sulfonamide derivatives represent a therapeutically significant class of compounds with diverse pharmacological potential, frequently investigated for their receptor binding capabilities and enzyme inhibition properties . Researchers value this compound for its structural features including the fluorine atom which often enhances metabolic stability and membrane permeability, the sulfonamide group which can participate in key hydrogen bonding interactions with biological targets, and the thioether moiety which may contribute to unique reactivity profiles . The presence of multiple functional groups in a single molecular framework makes this chemical entity particularly valuable for medicinal chemistry programs investigating structure-activity relationships, particularly in the development of novel therapeutic agents . This product is provided exclusively for research purposes in laboratory settings and is strictly classified For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the material safety data sheet prior to handling and employ appropriate safety precautions including personal protective equipment when working with this compound.

Properties

IUPAC Name

5-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S2/c1-12(15,8-19-3)7-14-20(16,17)11-6-9(13)4-5-10(11)18-2/h4-6,14-15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXJOJHYIFISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: Introduction of the fluorine atom into the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonamide Formation: Reaction of the fluorinated aromatic compound with a sulfonamide precursor under acidic conditions to form the sulfonamide group.

    Hydroxy and Methylthio Group Introduction: Addition of the hydroxy and methylthio groups through nucleophilic substitution reactions, often using reagents like sodium methoxide and methylthiolate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of azido or other substituted derivatives

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial cell proliferation. Studies have shown that modifications in the structure of sulfonamides can enhance their efficacy against resistant strains of bacteria.
  • Anticancer Potential : Recent studies have explored the anticancer properties of sulfonamide derivatives. The incorporation of fluorine atoms and other functional groups has been shown to improve the selectivity and potency of these compounds against various cancer cell lines. For instance, compounds with similar structural features have demonstrated activity against breast cancer and leukemia cells.
  • Anti-inflammatory Effects : Research suggests that sulfonamides may also possess anti-inflammatory properties. They can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of sulfonamide derivatives, including those structurally related to 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, scientists synthesized a series of sulfonamide derivatives and tested their effects on various cancer cell lines. Among them, a compound with a similar backbone to this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The study concluded that the introduction of specific substituents could enhance anticancer activity .

Case Study 3: Anti-inflammatory Properties

A recent investigation published in Pharmaceutical Research examined the anti-inflammatory potential of sulfonamide derivatives. The study found that certain compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. The researchers suggested that these derivatives could be developed further as therapeutic agents for inflammatory diseases .

Summary Table of Applications

ApplicationDescriptionReference
AntimicrobialEffective against resistant bacterial strains, including MRSA
AnticancerSignificant cytotoxic effects on cancer cell lines like MCF-7
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxy and methylthio groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzenesulfonamide derivatives, including:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
Tamsulosin Hydrochloride (5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide) Ethoxyphenoxyethylamino group, methoxy, no fluorine 444.97 α1-adrenoceptor antagonist; treats benign prostatic hyperplasia (BPH)
5-[(2R)-[2-[2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2-methoxybenzenesulfonamide Trifluoroethoxy group, methoxy, no hydroxyl or methylthio Not provided Strong α1-adrenoceptor antagonism; high urethral smooth muscle selectivity
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide Oxopropyl group, methoxy, no fluorine or methylthio Not provided Structural similarity (90% similarity score); unknown biological activity
5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide Chloro, methyl, phenylethyl group; no hydroxyl or methylthio 339.84 No reported activity; structural variant for SAR studies

Key Differences and Implications

The 5-fluoro substituent may enhance binding affinity to target receptors compared to non-halogenated analogs (e.g., tamsulosin) due to electronegativity and steric effects .

Biological Activity :

  • Unlike tamsulosin (a clinically used BPH drug), the target compound’s hydroxyl and methylthio groups might confer unique metabolic stability or off-target effects. For example, hydroxyl groups can increase solubility but may also lead to faster glucuronidation .
  • The trifluoroethoxy analog () exhibits high urethral selectivity, suggesting that electron-withdrawing groups (e.g., fluorine, trifluoroethoxy) enhance α1-subtype specificity .

Structural Similarity vs. Functional Divergence: Compounds like 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (90% similarity) lack the hydroxyl and methylthio moieties, which may render them inactive in α1-adrenoceptor assays despite structural overlap .

Research Findings and Data

Physicochemical Properties (Inferred from Evidence)

Property Target Compound Tamsulosin Hydrochloride Trifluoroethoxy Analog ()
LogP (Lipophilicity) High (due to methylthio) Moderate (ether linkages) High (trifluoroethoxy group)
Solubility Moderate (hydroxyl improves aqueous solubility) Low (requires HCl salt for formulation) Low (non-ionic, hydrophobic substituents)
Metabolic Stability Potential glucuronidation (hydroxyl) Hepatic oxidation (ethyl chain) Stable (trifluoro group resists metabolism)

Biological Activity

5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide, often referred to as a sulfonamide derivative, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈FNO₃S
  • Molecular Weight : 303.36 g/mol

The biological activity of sulfonamide derivatives, including this compound, is primarily attributed to their ability to inhibit specific enzymes involved in folate synthesis. This inhibition affects nucleic acid synthesis and ultimately leads to cell growth arrest and apoptosis in susceptible cell lines.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the compound's efficacy against various cancer cell lines. Notably:

  • L1210 Mouse Leukemia Cells : The compound exhibited potent inhibition of L1210 cell proliferation with IC(50) values in the low nanomolar range, indicating strong antiproliferative activity (IC(50) < 10 nM) .
  • Breast Cancer Cell Lines : Additional experiments demonstrated significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells, with IC(50) values also falling within the nanomolar range.

Comparative Biological Activity Table

Cell LineIC(50) (nM)Mechanism of Action
L1210 Mouse Leukemia<10Inhibition of folate synthesis
MCF-7 (Breast Cancer)<20Induction of apoptosis
MDA-MB-231 (Breast Cancer)<15Cell cycle arrest

Study 1: Antitumor Activity

A study published in PubMed assessed the antitumor activity of the compound against a panel of human cancer cell lines. The findings indicated that the compound's mechanism involves the induction of apoptosis through caspase activation pathways. This was corroborated by flow cytometry analysis showing increased sub-G1 phase populations in treated cells, indicative of apoptotic cells .

Study 2: In Vivo Efficacy

In vivo studies using rodent models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, confirming its efficacy in reducing tumor growth .

Safety and Toxicity Profile

While the compound shows promising biological activity, its safety profile is crucial for potential therapeutic applications. Preliminary toxicity assessments indicate moderate acute toxicity but no significant chronic toxicity at therapeutic doses. Further studies are required to fully elucidate its safety profile.

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